(3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol involves multiple steps, starting from a suitable steroid precursor. The process typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methoxylation: Introduction of a methoxy group at the 6-position.
Cyclization: Formation of the cyclopregnane structure through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as described above, with optimization for large-scale production. The process would involve stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new synthetic methods and materials.
Mechanism of Action
The mechanism of action of (3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and neuroprotection . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cholestane-3beta,5alpha,6beta-triol: A major cholesterol metabolite with neuroprotective properties.
5alpha-Androst-3beta,5,6beta-triol: A synthetic steroid with potential neuroprotective effects.
Uniqueness
(3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol is unique due to its specific structural features, such as the methoxy group at the 6-position and the cyclopregnane backbone. These features contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-14(13-24)17-5-6-18-16-11-20(25-4)23-12-15(23)7-10-22(23,3)19(16)8-9-21(17,18)2/h14-20,24H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAMDNXTPYSJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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